Tert-butyl 2-({[(2-amino-2-oxoethyl)amino]oxy}carbonyl)pyrrolidine-1-carboxylate
Description
1-tert-butyl 2-(carbamoylmethyl)amino pyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H21N3O5 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Properties
Molecular Formula |
C12H21N3O5 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-O-[(2-amino-2-oxoethyl)amino] 1-O-tert-butyl pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21N3O5/c1-12(2,3)19-11(18)15-6-4-5-8(15)10(17)20-14-7-9(13)16/h8,14H,4-7H2,1-3H3,(H2,13,16) |
InChI Key |
CINCAHQSDZCOCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)ONCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-(carbamoylmethyl)amino pyrrolidine-1,2-dicarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and carbamoylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups, as well as purification techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 2-(carbamoylmethyl)amino pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-tert-butyl 2-(carbamoylmethyl)amino pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-(carbamoylmethyl)amino pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate
- tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
Uniqueness
1-tert-butyl 2-(carbamoylmethyl)amino pyrrolidine-1,2-dicarboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
